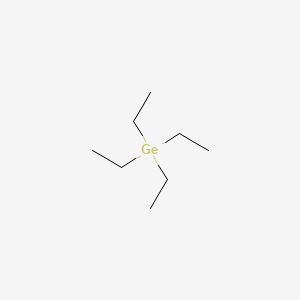

Tetraethylgermane

Description

Propriétés

IUPAC Name |

tetraethylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20Ge/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXSEZVCKAEYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ge](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060499 | |

| Record name | Germane, tetraethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-63-7 | |

| Record name | Tetraethylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, tetraethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylgermane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, tetraethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylgermanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tetraethylgermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tetraethylgermane (Ge(C₂H₅)₄), a vital organogermanium compound with applications in semiconductor manufacturing and organometallic chemistry.[1] This document details the prevalent synthetic methodologies, rigorous purification techniques, and analytical protocols for quality assessment, tailored for a scientific audience.

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the Grignard reaction, which involves the reaction of a germanium tetrahalide with an ethyl Grignard reagent.[2][3] This method offers a reliable route to this compound with good yields.

Grignard Reaction Synthesis

The reaction proceeds by the nucleophilic attack of the ethyl group from the Grignard reagent on the electrophilic germanium center of germanium tetrachloride.

Reaction Scheme:

GeCl₄ + 4 C₂H₅MgBr → Ge(C₂H₅)₄ + 4 MgClBr

Experimental Protocol:

A detailed protocol for the synthesis of this compound via the Grignard reaction is provided below. This protocol is synthesized from established organometallic procedures and requires strict adherence to anhydrous and inert atmosphere techniques.[4][5]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium turnings | 24.31 | 10.0 g | 0.41 | Activated |

| Bromoethane | 108.97 | 45.0 g (30.4 mL) | 0.41 | Anhydrous |

| Anhydrous Diethyl Ether | 74.12 | 250 mL | - | Dry, inhibitor-free |

| Germanium Tetrachloride | 214.40 | 21.4 g (11.2 mL) | 0.10 | Anhydrous |

| Iodine | 253.81 | 1 crystal | - | For initiation |

| 1M Hydrochloric Acid | 36.46 | ~100 mL | - | For work-up |

| Saturated Sodium Bicarbonate Solution | - | ~50 mL | - | For neutralization |

| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - | For drying |

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent):

-

All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon.

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer, place the magnesium turnings and a single crystal of iodine.

-

Briefly heat the flask with a heat gun under a nitrogen flow to activate the magnesium surface, then allow it to cool.

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

Dissolve the bromoethane in 100 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

-

Add a small portion (approx. 5 mL) of the bromoethane solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue stirring and refluxing the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution of ethylmagnesium bromide should be a cloudy grey-to-brown color.

-

-

Reaction with Germanium Tetrachloride:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve the germanium tetrachloride in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

-

Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture again in an ice bath and slowly add 100 mL of 1M hydrochloric acid to quench the reaction and dissolve the magnesium salts. This step should be performed carefully as it is exothermic.[6][7]

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine all the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.[6]

-

Filter off the drying agent and remove the diethyl ether by simple distillation or rotary evaporation.

-

The crude product is a colorless liquid. For high-purity applications, further purification is necessary.

Purification of this compound

The primary method for purifying this compound is fractional distillation under a controlled atmosphere to prevent oxidation and hydrolysis.[8][9]

Fractional Distillation

Fractional distillation separates liquids based on differences in their boiling points.[8] Given that potential impurities in the synthesis of this compound may have boiling points close to the product, a fractional distillation column is essential for achieving high purity.

Experimental Protocol:

Apparatus:

-

A round-bottom flask

-

A fractionating column (e.g., Vigreux or packed column)

-

A distillation head with a condenser and a collection flask

-

A thermometer and adapter

-

Heating mantle

-

Inert gas (Nitrogen or Argon) supply

Procedure:

-

Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

-

Transfer the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

-

Insulate the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.

-

Purge the entire system with a slow stream of nitrogen or argon.[10]

-

Begin heating the distillation flask gently.

-

Observe the temperature at the distillation head. Collect and discard any low-boiling fractions (likely residual solvent).

-

Collect the main fraction of this compound at its boiling point of 163-165 °C.

-

Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of residues.

-

The purified this compound should be stored under an inert atmosphere.

Quality Control and Analysis

The purity of the synthesized this compound should be assessed using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for determining purity and identifying volatile impurities.[11][12] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Parameters (Typical):

| Parameter | Value |

| GC Column | Non-polar capillary column (e.g., DB-1, 60 m x 0.32 mm x 5.0 µm)[11][12] |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 45°C for 5 min, then ramp at 15°C/min to 230°C[12] |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 39-300 amu[12] |

Data Analysis:

The purity of this compound is determined by the area percentage of its corresponding peak in the chromatogram.[13] The mass spectrum should be compared with a reference library for confirmation.

Spectroscopic Data

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound is simple due to the symmetry of the molecule. It will show a quartet and a triplet corresponding to the ethyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.8 | q | 8H | -CH₂- |

| ~1.0 | t | 12H | -CH₃ |

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will exhibit two distinct signals for the two types of carbon atoms in the ethyl groups.

| Chemical Shift (δ) ppm | Assignment |

| ~8.5 | -CH₂- |

| ~10.0 | -CH₃ |

FTIR (Fourier-Transform Infrared) Spectroscopy:

The FTIR spectrum will show characteristic C-H stretching and bending vibrations of the ethyl groups.

| Wavenumber (cm⁻¹) | Assignment |

| 2950-2850 | C-H stretching |

| 1460 | -CH₂- bending (scissoring) |

| 1375 | -CH₃ bending (umbrella) |

Quantitative Data Summary

| Parameter | Value | Reference |

| Typical Yield (Grignard Synthesis) | 70-85% | Estimated from similar Grignard reactions |

| Purity (after fractional distillation) | >99% | Achievable with careful distillation |

| Boiling Point | 163-165 °C | [14] |

| Density | 0.991 g/mL | [14] |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Purification Workflow

Caption: Workflow for the purification of this compound by fractional distillation.

Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety measures.[2][15] All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn.[2][16] Grignard reagents are highly reactive and pyrophoric; therefore, strict anhydrous and inert atmosphere conditions are essential during their preparation and use.[4][5]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. fishersci.com [fishersci.com]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. adichemistry.com [adichemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Fractional distillation - Wikipedia [en.wikipedia.org]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. consci.com [consci.com]

- 13. birchbiotech.com [birchbiotech.com]

- 14. This compound | GeEt4 | (C2H5)4Ge – Ereztech [ereztech.com]

- 15. This compound | C8H20Ge | CID 11703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. louisville.edu [louisville.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraethylgermane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylgermane (Ge(C₂H₅)₄), also known as TEG, is an organogermanium compound with a central germanium atom tetrahedrally bonded to four ethyl groups.[1] This volatile, colorless liquid is a significant precursor in the chemical vapor deposition (CVD) of germanium-containing thin films and holds relevance in various research and industrial applications.[2] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes to support researchers and scientists in their work with this compound.

Physical Properties of this compound

A summary of the key physical properties of this compound is presented in the table below, offering a quick reference for experimental planning and safety considerations.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂₀Ge | [3][4] |

| Molecular Weight | 188.88 g/mol | [4] |

| Appearance | Colorless liquid | [1][2] |

| Density | 0.998 g/mL at 25°C | [4] |

| Melting Point | -90 °C | [2][4] |

| Boiling Point | 163-165 °C | [1][4] |

| Flash Point | 35 °C (95 °F) | [1][4] |

| Vapor Pressure | 2.53 mmHg at 25°C | [4] |

| Refractive Index (n20/D) | 1.442 | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [5] |

Chemical Properties and Reactivity

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[4][6] It is sensitive to air and moisture, which can lead to its decomposition.[7]

Thermal Decomposition: A key chemical property of this compound is its thermal decomposition, a process utilized in CVD applications. When heated, the germanium-carbon bonds can break, leading to the formation of germanium-containing materials and various organic byproducts. The decomposition is understood to proceed via a radical mechanism.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The most common laboratory synthesis of this compound involves the reaction of germanium tetrachloride (GeCl₄) with a Grignard reagent, such as ethylmagnesium bromide (C₂H₅MgBr).

Materials and Equipment:

-

Germanium tetrachloride (GeCl₄)

-

Magnesium turnings

-

Ethyl bromide (C₂H₅Br)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

-

Heating mantle

-

Ice bath

-

Distillation apparatus

-

Standard glassware for extraction and purification

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent):

-

All glassware must be rigorously dried to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of ethyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

-

Slowly add a small amount of the ethyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. An ice bath may be required to control the exothermic reaction.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Reaction with Germanium Tetrachloride:

-

Cool the freshly prepared ethylmagnesium bromide solution in an ice bath.

-

Prepare a solution of germanium tetrachloride in anhydrous diethyl ether or THF in the dropping funnel.

-

Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at a controlled rate to maintain a manageable reaction temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker containing a mixture of ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation.

-

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a quartet and a triplet, characteristic of an ethyl group.

-

¹³C NMR: The carbon-13 NMR spectrum will show two distinct signals corresponding to the two carbon environments in the ethyl groups.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a volatile organic solvent such as hexane.

-

GC Parameters (Typical):

-

Column: Non-polar capillary column.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed neat. Place a drop of the liquid between two KBr or NaCl plates to form a thin film.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The spectrum will show characteristic C-H stretching and bending vibrations of the ethyl groups.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified thermal decomposition pathway of this compound.

Safety Information

This compound is a flammable liquid and vapor.[3] It is harmful if swallowed and causes skin and eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, it is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] All ignition sources should be eliminated from the work area.[4]

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis and characterization. The provided data and visualizations are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important organogermanium compound. Adherence to the outlined safety precautions is crucial when handling this chemical.

References

- 1. Tetraethylgermanium - Wikipedia [en.wikipedia.org]

- 2. This compound | GeEt4 | (C2H5)4Ge – Ereztech [ereztech.com]

- 3. This compound | C8H20Ge | CID 11703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. louisville.edu [louisville.edu]

- 6. gelest.com [gelest.com]

- 7. fishersci.com [fishersci.com]

Unraveling the Thermal Degradation of Tetraethylgermane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylgermane (Ge(C₂H₅)₄), often abbreviated as TEG, is a volatile, organogermanium compound that has garnered significant interest as a precursor for the deposition of germanium-containing thin films. These films are integral to the fabrication of advanced semiconductor devices, optoelectronics, and photovoltaics. The efficacy of TEG in these applications is critically dependent on its thermal decomposition behavior. A thorough understanding of the decomposition mechanism, including the reaction pathways, intermediates, final products, and associated kinetics, is paramount for optimizing deposition processes and achieving high-quality materials. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the core chemical transformations.

Core Decomposition Mechanism

The thermal decomposition of this compound in the gas phase is a complex process that is highly dependent on temperature and pressure. The primary decomposition pathway is believed to be initiated by the homolytic cleavage of a germanium-carbon (Ge-C) bond, which is generally the weakest bond in the molecule. This initial step is followed by a series of subsequent reactions involving the resulting radicals.

The overall decomposition can be conceptualized in the following stages:

-

Initiation: The process begins with the breaking of a Ge-C bond to form a triethylgermyl radical and an ethyl radical. This is the rate-determining step in the initial phase of the decomposition.

-

Propagation: The highly reactive ethyl radicals can then participate in a variety of reactions, including hydrogen abstraction from other TEG molecules, leading to the formation of ethane and a this compound radical. These radicals can undergo further fragmentation.

-

β-Hydride Elimination: A significant secondary decomposition pathway for the ethyl groups attached to germanium is β-hydride elimination. In this process, a hydrogen atom from the β-carbon of an ethyl group is transferred to the germanium atom, resulting in the formation of ethylene (ethene) and a germanium-hydride bond. This pathway becomes more prominent at higher temperatures.

-

Termination: The reaction cascade concludes when radicals combine to form stable molecules.

The interplay of these pathways leads to a complex mixture of final products.

Quantitative Decomposition Data

The following tables summarize key quantitative data related to the thermal decomposition of this compound.

Table 1: Bond Dissociation Energies (BDEs)

| Bond | Molecule | Bond Dissociation Energy (kJ/mol) |

| Ge-C₂H₅ | This compound | Value not explicitly found |

| Ge-Ge | Digermane (Ge₂H₆) | 268 ± 21 |

| Ge-H | Germane (GeH₄) | 321.3 ± 0.8 |

Note: A precise, experimentally determined value for the Ge-C₂H₅ bond dissociation energy in this compound was not found in the surveyed literature. However, it is generally accepted that Ge-C bonds are weaker than Si-C bonds. For comparison, the Si-C bond dissociation energy in tetraethylsilane is approximately 377 kJ/mol.

Table 2: Major Thermal Decomposition Products of this compound

| Product | Chemical Formula | Primary Formation Pathway(s) |

| Ethylene (Ethene) | C₂H₄ | β-Hydride Elimination |

| Ethane | C₂H₆ | Hydrogen abstraction by ethyl radicals, Radical recombination |

| Hydrogen | H₂ | Decomposition of germanium hydrides |

| Butane | C₄H₁₀ | Recombination of ethyl radicals |

| Germanium | Ge | Final solid product from the decomposition of Ge-containing species |

| Germanium Hydrides | GeHₓ | Intermediate species from β-hydride elimination and subsequent reactions |

Experimental Protocols

The study of this compound's thermal decomposition typically involves pyrolysis coupled with advanced analytical techniques to identify and quantify the reaction products. A common experimental approach is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method allows for the thermal decomposition of a sample in an inert atmosphere and the subsequent separation and identification of the volatile products.

1. Sample Introduction and Pyrolysis:

-

A small, precise amount of liquid this compound is introduced into a micro-furnace pyrolyzer.

-

The pyrolyzer is rapidly heated to a set temperature (typically in the range of 400-800 °C) under a continuous flow of an inert carrier gas, such as helium or nitrogen.

-

The TEG vaporizes and undergoes thermal decomposition within the pyrolysis chamber.

2. Gas Chromatographic Separation:

-

The mixture of decomposition products is swept from the pyrolyzer into the injection port of a gas chromatograph (GC).

-

The GC column (e.g., a capillary column with a non-polar stationary phase) separates the individual components of the mixture based on their boiling points and interactions with the stationary phase.

-

The column temperature is typically programmed to ramp up over time to ensure the elution of a wide range of products.

3. Mass Spectrometric Detection and Identification:

-

As the separated components elute from the GC column, they enter a mass spectrometer (MS).

-

The molecules are ionized (commonly by electron impact), fragmented, and the resulting ions are separated based on their mass-to-charge ratio.

-

The mass spectrum of each component serves as a "molecular fingerprint," which can be compared to spectral libraries (e.g., NIST) for positive identification.

-

The relative abundance of each product can be determined from the peak areas in the gas chromatogram.

Visualizing the Decomposition and Experimental Workflow

To better illustrate the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: Primary thermal decomposition pathways of this compound.

Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.

Conclusion

The thermal decomposition of this compound is a multifaceted process initiated by the cleavage of the Ge-C bond, followed by competing pathways of radical reactions and β-hydride elimination. The resulting product distribution is highly sensitive to the reaction conditions, particularly temperature. A comprehensive understanding of this decomposition mechanism is essential for the controlled deposition of high-purity germanium films for advanced technological applications. The use of analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry is crucial for elucidating the intricate details of these chemical transformations and for optimizing process parameters to achieve desired material properties. Further research, particularly in obtaining precise kinetic parameters for the elementary reaction steps, will enable more accurate modeling and control of germanium film growth from this compound.

An In-Depth Technical Guide to the Gas-Phase Chemistry of Tetraethylgermane Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase chemistry of tetraethylgermane (TEG), a key precursor in the deposition of germanium-containing thin films. The content herein is curated for researchers, scientists, and professionals in drug development who utilize or are exploring organogermanium compounds in their work. This document details the decomposition pathways, summarizes available kinetic data, and outlines the experimental methodologies used to study these processes.

Introduction to this compound (TEG)

This compound, with the chemical formula Ge(C₂H₅)₄, is an organogermanium compound that serves as a valuable precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the synthesis of germanium films.[1] Its physical and chemical properties, such as its liquid state at room temperature and sufficient vapor pressure, make it a convenient source for delivering germanium to a reaction chamber. Understanding the gas-phase chemistry of TEG is paramount for controlling the deposition process, film purity, and ultimately, the properties of the resulting material.

Gas-Phase Decomposition Pathways of this compound

The thermal decomposition of this compound in the gas phase is understood to proceed through two primary, competing reaction pathways: β-hydride elimination and homolytic Ge-C bond cleavage . The dominant pathway is highly dependent on the reaction conditions, particularly the temperature.

β-Hydride Elimination

This is a lower-energy decomposition pathway that is favored at moderate temperatures. The presence of a hydrogen atom on the β-carbon of the ethyl group facilitates this reaction. The process involves the transfer of a β-hydrogen to the germanium center, leading to the formation of a Ge-H bond and the release of ethylene (C₂H₄). This intramolecular rearrangement results in the formation of triethylgermane (GeH(C₂H₅)₃) and ethylene as the primary products. The triethylgermane can undergo subsequent β-hydride elimination steps until germane (GeH₄) is formed, which then decomposes to produce a germanium film.[2][3][4]

Homolytic Ge-C Bond Cleavage

At higher temperatures, sufficient thermal energy is available to induce the homolytic cleavage of the germanium-carbon bond. This pathway involves the breaking of the Ge-C bond to form a triethylgermyl radical (•Ge(C₂H₅)₃) and an ethyl radical (•C₂H₅). These radical species are highly reactive and can participate in a variety of secondary reactions in the gas phase and on the substrate surface, which can sometimes lead to carbon incorporation into the growing film.

Below is a diagram illustrating the competing decomposition pathways of this compound.

References

Quantum Chemical Studies of Tetraethylgermane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical studies of tetraethylgermane (Ge(C₂H₅)₄), a significant organogermanium compound. While extensive dedicated computational studies on this compound are not widely available in publicly accessible literature, this guide synthesizes the known structural and property data from various sources, including computational databases and experimental studies of related molecules. It outlines the standard computational methodologies that would be applied to such a study and presents expected structural parameters and electronic properties based on analogous compounds and general principles of computational chemistry. This document serves as a foundational resource for researchers interested in the theoretical and computational analysis of this compound and similar organometallic compounds.

Introduction

This compound (TEG) is an organogermanium compound with the chemical formula C₈H₂₀Ge.[1] It is a colorless liquid that has applications as a precursor in chemical vapor deposition processes for producing germanium-containing thin films.[2] Understanding the molecular structure, vibrational properties, and electronic characteristics of TEG at a quantum mechanical level is crucial for optimizing its use in materials science and for predicting its reactivity and stability.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, provide valuable insights into the fundamental properties of molecules. These computational techniques allow for the determination of optimized molecular geometries, vibrational frequencies corresponding to infrared and Raman spectra, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

This guide will detail the expected molecular structure of this compound, present anticipated quantitative data in structured tables, describe the standard computational protocols for such an analysis, and visualize key concepts through diagrams.

Molecular Structure and Properties

The central germanium atom in this compound is bonded to four ethyl groups. The overall structure is expected to be tetrahedral around the germanium atom.

Computed Properties

While specific computational studies on this compound are scarce, general properties have been computed and are available in public databases.

| Property | Value | Reference |

| Molecular Weight | 188.87 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₂₀Ge | [1] |

Theoretical and Computational Methodology

A thorough quantum chemical study of this compound would typically involve geometry optimization, frequency analysis, and electronic structure calculations. The following sections describe the standard protocols for these investigations.

Geometry Optimization

The first step in a computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Typical Protocol:

-

Initial Structure: An initial guess for the molecular structure of this compound is generated.

-

Level of Theory: A suitable level of theory is chosen. For a molecule of this size, Density Functional Theory (DFT) with a functional such as B3LYP is a common and effective choice.

-

Basis Set: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is selected. A basis set like 6-31G(d) or a larger one such as 6-311+G(d,p) would be appropriate.

-

Optimization Algorithm: An optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used to iteratively adjust the atomic coordinates to find the minimum energy structure.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Typical Protocol:

-

Frequency Calculation: At the same level of theory and basis set used for the geometry optimization, the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are calculated.

-

Diagonalization of the Hessian: Diagonalizing the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.

-

Spectral Prediction: The calculated frequencies and their intensities can be used to generate theoretical IR and Raman spectra. These can then be compared with experimental spectra for validation.

Electronic Structure Analysis

The electronic properties of this compound can be investigated by analyzing its molecular orbitals. Key parameters include the energies of the HOMO and LUMO, and the HOMO-LUMO gap.

Typical Protocol:

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using the desired level of theory and basis set.

-

Molecular Orbital Analysis: The output of this calculation provides information about the molecular orbitals, including their energies and compositions.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is calculated. This gap is an important indicator of the molecule's chemical reactivity and electronic excitability.

Predicted Quantitative Data

Based on studies of analogous molecules, such as hexamethyldigermane, and general principles of chemical bonding, we can predict the approximate structural parameters for this compound. It is important to note that these are expected values and would need to be confirmed by specific calculations or experiments.

Predicted Geometrical Parameters

| Parameter | Predicted Value |

| Ge-C bond length | ~1.95 - 1.97 Å |

| C-C bond length | ~1.54 - 1.56 Å |

| C-H bond length | ~1.09 - 1.11 Å |

| C-Ge-C bond angle | ~109.5° |

| Ge-C-C bond angle | ~110 - 112° |

| H-C-H bond angle | ~109.5° |

These predicted values are based on typical bond lengths and angles for similar organogermanium compounds and would be refined by specific quantum chemical calculations.

Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Specific energy values require dedicated quantum chemical calculations.

Visualizations

Molecular Structure

The following diagram illustrates the expected tetrahedral structure of this compound.

Caption: Ball-and-stick model of this compound.

Quantum Chemical Workflow

The logical flow of a typical quantum chemical study is depicted below.

Caption: Workflow for quantum chemical calculations.

Conclusion

References

The Dawn of Organogermanium Chemistry: A Technical Guide to Winkler's Historical Synthesis of Tetraethylgermane

For Researchers, Scientists, and Drug Development Professionals

Introduction

In 1887, a mere year after his discovery of the element germanium, German chemist Clemens Winkler accomplished another scientific milestone: the first synthesis of an organogermanium compound, tetraethylgermane [Ge(C₂H₅)₄]. This seminal work, published in his paper "Mittheilungen über das Germanium," not only laid the foundation for organogermanium chemistry but also provided further confirmation of germanium's position in the periodic table as the element Mendeleev had predicted as "ekasilicon." This technical guide provides an in-depth look at Winkler's historical synthesis, offering a detailed experimental protocol derived from his original publication, a summary of the quantitative data, and a visualization of the chemical pathway.

Core Synthesis: Reaction of Germanium Tetrachloride with Diethylzinc

Winkler's pioneering synthesis involved the reaction of germanium tetrachloride (GeCl₄) with diethylzinc [Zn(C₂H₅)₂]. This reaction is a classic example of transmetalation, where the ethyl groups from the more electropositive zinc are transferred to the germanium center, displacing the chlorine atoms.

The balanced chemical equation for this reaction is:

GeCl₄ + 2 Zn(C₂H₅)₂ → Ge(C₂H₅)₄ + 2 ZnCl₂

This process yielded this compound, a colorless, oily liquid, and zinc chloride as a solid byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative data from Winkler's synthesis and the properties of the resulting this compound.

| Parameter | Value |

| Reactants | |

| Germanium Tetrachloride (GeCl₄) | Specific quantity not detailed in secondary sources |

| Diethylzinc (Zn(C₂H₅)₂) | Specific quantity not detailed in secondary sources |

| Product | |

| This compound (Ge(C₂H₅)₄) | |

| Molar Mass | 188.88 g/mol |

| Appearance | Colorless, oily liquid |

| Boiling Point | 163-165 °C |

| Density | 0.998 g/cm³ at 20 °C |

| Yield | Not specified in available secondary sources |

Experimental Protocol

Based on the available information from historical and modern chemical literature, the following protocol outlines the likely steps taken by Winkler in his 1887 synthesis. It is important to note that diethylzinc is a highly pyrophoric substance, igniting spontaneously in air, and must be handled with extreme caution under an inert atmosphere.

1. Preparation of Reactants:

-

Germanium Tetrachloride (GeCl₄): Germanium tetrachloride, a fuming, colorless liquid, would have been prepared by the direct chlorination of germanium metal.

-

Diethylzinc (Zn(C₂H₅)₂): This highly reactive organozinc compound was likely prepared by reacting zinc metal with ethyl iodide.

2. Reaction Setup:

-

A glass reaction vessel, likely a retort or a flask fitted with a condenser, would have been thoroughly dried to exclude moisture, with which diethylzinc reacts violently.

-

The reaction would have been conducted under an inert atmosphere, such as carbon dioxide or nitrogen, to prevent the decomposition and ignition of the diethylzinc.

3. Synthesis of this compound:

-

Germanium tetrachloride was likely added cautiously to a solution or suspension of diethylzinc. The exact solvent, if any, used by Winkler is not detailed in readily available sources; however, 19th-century chemists often performed such reactions neat or in ethers.

-

The reaction is exothermic, and some cooling might have been necessary to control the rate of reaction.

-

Upon completion of the addition, the reaction mixture was likely heated to ensure the reaction went to completion.

4. Isolation and Purification:

-

The reaction mixture would have consisted of liquid this compound and solid zinc chloride.

-

The primary method of separation would have been distillation. Heating the mixture would have vaporized the more volatile this compound, leaving behind the solid zinc chloride.

-

The distilled this compound would have been collected in a receiving flask, likely cooled to ensure efficient condensation.

-

Further purification could have been achieved by fractional distillation to remove any unreacted starting materials or byproducts.

Reaction and Workflow Diagram

The following diagram illustrates the chemical reaction and the logical workflow of Winkler's historical synthesis of this compound.

Caption: Workflow of Winkler's historical synthesis of this compound.

Safety Considerations for Modern Replication

While this guide details a historical synthesis, any modern attempt to replicate this work must adhere to current safety standards. Diethylzinc is extremely hazardous. It is pyrophoric, reacting violently with water and air. All manipulations must be carried out in a properly functioning fume hood, under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), and with appropriate personal protective equipment, including fire-retardant lab coats, safety glasses, and gloves. Germanium tetrachloride is also corrosive and toxic. Researchers should consult relevant safety data sheets (SDS) before handling these materials.

Conclusion

Clemens Winkler's 1887 synthesis of this compound was a landmark achievement in the history of chemistry. It not only introduced the first organogermanium compound but also showcased the predictive power of the periodic table. While the experimental techniques of the 19th century were rudimentary by today's standards, the fundamental chemical principles remain the same. This guide serves as a tribute to Winkler's pioneering work and as a valuable resource for understanding the origins of organometallic chemistry.

Molecular Structure and Bonding of Tetraethylgermane: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the molecular structure and bonding of tetraethylgermane (Ge(C₂H₅)₄). This compound is an important organogermanium compound with applications in materials science, particularly as a precursor for germanium thin-film deposition. This document details its tetrahedral geometry, the nature of its covalent bonds, and its conformational properties. Key quantitative data on bond lengths and angles are summarized, and the experimental and computational methodologies used for their determination are described. Visualizations of the molecular connectivity, conformational energetics, and the workflow for structural analysis are provided to aid in the understanding of this molecule's core characteristics.

Introduction

This compound, with the chemical formula Ge(C₂H₅)₄, is a volatile, colorless liquid and a cornerstone organometallic compound in the study of Group 14 chemistry.[1] First synthesized in 1887 by Clemens Winkler, its properties have made it a valuable precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) to produce germanium-containing thin films. A thorough understanding of its molecular structure and bonding is critical for optimizing its use in these advanced applications and for fundamental chemical research.

Molecular Geometry

The molecular architecture of this compound is defined by a central germanium (Ge) atom covalently bonded to the carbon atoms of four separate ethyl groups. In accordance with Valence Shell Electron Pair Repulsion (VSEPR) theory, the four bonding pairs around the central germanium atom arrange themselves to minimize repulsion, resulting in a tetrahedral molecular geometry .

This tetrahedral arrangement implies that the germanium atom is sp³ hybridized, forming four equivalent sigma (σ) bonds with the ethyl substituents. Consequently, the carbon atoms directly attached to the germanium, as well as the terminal methyl carbons, are also sp³ hybridized. The ideal bond angles for a perfect tetrahedral geometry are approximately 109.5°. While minor deviations can occur due to steric interactions between the somewhat bulky ethyl groups, the overall structure remains robustly tetrahedral.

Connectivity of the this compound Molecule.

Bonding Characteristics

The bonding in this compound is characterized by single covalent bonds. The key bonds to consider are the Germanium-Carbon (Ge-C) bond, the Carbon-Carbon (C-C) bond within the ethyl groups, and the Carbon-Hydrogen (C-H) bonds.

-

Germanium-Carbon (Ge-C) Bond: This is a polar covalent bond due to the difference in electronegativity between germanium (Pauling scale: 2.01) and carbon (Pauling scale: 2.55). The electron density is polarized towards the more electronegative carbon atom.

-

Carbon-Carbon (C-C) Bond: This is a typical nonpolar, single covalent bond.

-

Carbon-Hydrogen (C-H) Bond: This bond is considered weakly polar, with a slight polarization towards the carbon atom.

| Parameter | Bond | Typical Length (Å) | Typical Angle (°) |

| Bond Lengths | Ge—C | ~1.95 | - |

| C—C | ~1.54 | - | |

| C—H | ~1.09 | - | |

| Bond Angles | C—Ge—C | ~109.5 | - |

| Ge—C—C | ~109.5 | - | |

| H—C—H | ~109.5 | - |

Table 1: Summary of typical and expected structural parameters for this compound.

Conformational Analysis

The single Ge-C and C-C bonds in this compound allow for free rotation, leading to various molecular conformations. The relative orientation of the ethyl groups around the central germanium atom, and the orientation of the methyl group relative to the germanium atom along the Ge-C bond, are of primary interest.

To minimize torsional strain and steric hindrance between adjacent groups, the molecule will predominantly adopt staggered conformations . An eclipsed conformation, where the substituents on adjacent atoms are aligned, represents a higher energy state. The energy difference between the most stable (staggered) and least stable (eclipsed) conformation is known as the rotational energy barrier . For single bonds, this barrier is typically low, allowing for rapid interconversion between conformers at room temperature.[3][4]

While an experimental value for the Ge-C rotational barrier in this compound is not available, computational studies on similar molecules suggest it would be on the order of a few kcal/mol.[5]

Energetic relationship between molecular conformations.

Experimental and Computational Determination of Structure

The precise determination of the molecular structure of a compound like this compound relies on a combination of experimental techniques and computational modeling.

-

Gas-Phase Electron Diffraction (GED): This is the primary experimental method for determining the precise geometric structure (bond lengths and angles) of volatile molecules in the gas phase.

-

Methodology: A high-energy beam of electrons is fired through a gaseous sample of this compound. The electrons are scattered by the molecule's electrostatic potential. This scattering creates a diffraction pattern of concentric rings. The analysis of the intensity and spacing of these rings allows for the calculation of the probability distribution of interatomic distances in the molecule, from which the equilibrium geometry can be derived.[6]

-

-

Vibrational Spectroscopy (Infrared and Raman): These techniques probe the vibrational modes of the molecule, providing information about the types of bonds present and the molecule's overall symmetry.

-

Methodology: In Infrared (IR) spectroscopy, the molecule is irradiated with infrared light, and the absorption of energy at frequencies corresponding to the molecule's vibrational modes is measured. In Raman spectroscopy, the sample is irradiated with a high-intensity monochromatic laser, and the inelastically scattered light is analyzed. The frequency shifts in the scattered light correspond to the molecule's vibrational frequencies. The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule.[7]

-

-

Density Functional Theory (DFT): This is a powerful quantum mechanical modeling method used to predict and analyze molecular structures and properties.

-

Methodology: DFT calculations are used to find the lowest energy (most stable) geometry of the molecule. By systematically rotating a bond (e.g., the Ge-C bond) and calculating the energy at each step, a potential energy surface can be generated, allowing for the determination of rotational barriers.[8] These calculations can also predict vibrational frequencies, which can be compared with experimental IR and Raman spectra to validate the computational model.

-

General workflow for molecular structure determination.

Conclusion

This compound possesses a well-defined tetrahedral structure centered on an sp³-hybridized germanium atom. Its bonding is characterized by polar covalent Ge-C bonds and standard C-C and C-H single bonds. The molecule exhibits conformational flexibility due to rotation around its single bonds, preferentially adopting staggered conformations to minimize energetic strain. The precise structural parameters are best determined through a synergistic approach, combining gas-phase electron diffraction and vibrational spectroscopy with high-level computational modeling. This fundamental understanding of its structure is essential for its application in modern materials science and organometallic chemistry.

References

- 1. This compound | C8H20Ge | CID 11703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. theorchem.ru [theorchem.ru]

- 3. Double Bonds? Studies on the Barrier to Rotation about the Cumulenic C=C Bonds of Tetraaryl[n]cumulenes (n=3, 5, 7, 9) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bond lengths in free molecules of buckminsterfullerene, c60, from gas-phase electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Vibrational Assignments and Potential Constants for cis‐ and trans‐1,2" by Norman C. Craig [digitalcommons.oberlin.edu]

- 8. biomedres.us [biomedres.us]

Solubility of Tetraethylgermane in Organic Solvents: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of tetraethylgermane in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing solubility, presents a qualitative assessment of solubility in common laboratory solvents, and offers detailed experimental protocols for the empirical determination of these crucial parameters. The content herein is intended to equip researchers with the foundational knowledge and practical methodologies required for the effective handling and application of this compound in a laboratory setting.

Introduction to this compound and its Solubility

This compound ((C₂H₅)₄Ge) is an organogermanium compound with a central germanium atom bonded to four ethyl groups. Its physical state as a colorless liquid at room temperature and its molecular structure are key determinants of its solubility profile. The principle of "like dissolves like" is the primary guiding principle for predicting its solubility; as a nonpolar molecule due to its symmetrical tetrahedral geometry and the nonpolar nature of the ethyl groups, it is anticipated to be readily soluble in nonpolar organic solvents and less soluble in polar solvents. Understanding the solubility of this compound is critical for its synthesis, purification, handling, and application in various chemical reactions, including its use as a precursor in chemical vapor deposition (CVD) and other material science applications.

Qualitative Solubility Profile of this compound

While precise quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on its chemical structure and the general solubility trends of similar organometallic compounds. The following table summarizes the expected solubility of this compound in a range of common laboratory solvents.

| Solvent Classification | Solvent Example | Expected Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | This compound and aliphatic hydrocarbons are both nonpolar, leading to favorable van der Waals interactions. |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Miscible | Similar nonpolar characteristics allow for effective dissolution through van der Waals forces. |

| Halogenated | Dichloromethane, Chloroform, Carbon Tetrachloride | Soluble to Miscible | These solvents have low polarity and can effectively solvate the nonpolar this compound molecule. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble to Miscible | Ethers have some polarity but the hydrocarbon content allows for good interaction with this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble | Ketones are more polar, which may limit the solubility of the nonpolar this compound. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The high polarity and hydrogen bonding in alcohols make them poor solvents for nonpolar compounds like this compound. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | The high polarity of these solvents makes them generally incompatible with nonpolar solutes. |

| Water | H₂O | Insoluble | As a nonpolar compound, this compound is immiscible with the highly polar water. |

Note: Miscible indicates that the two liquids will mix in all proportions to form a homogeneous solution. Soluble indicates that a significant amount of this compound is expected to dissolve in the solvent. Sparingly Soluble or Insoluble indicates that little to no dissolution is expected.

Experimental Protocols for Solubility Determination

Given the absence of extensive published quantitative data, empirical determination of this compound's solubility is often necessary. The following protocols provide detailed methodologies for both qualitative (miscibility) and quantitative solubility assessment. As this compound may be sensitive to air and moisture, it is recommended to perform these procedures under an inert atmosphere (e.g., nitrogen or argon).

This is a straightforward qualitative method to determine if this compound and a solvent are miscible.

Objective: To visually assess if this compound and a given solvent mix in all proportions.

Materials:

-

This compound

-

Solvent of interest

-

Dry, inert-atmosphere-compatible vials or test tubes with caps

-

Graduated pipettes or syringes

Procedure:

-

Under an inert atmosphere, add a known volume of the solvent (e.g., 1 mL) to a clean, dry vial.

-

To the same vial, add an equal volume of this compound (1 mL).

-

Cap the vial securely and gently agitate the mixture for approximately 30 seconds.

-

Allow the mixture to stand and visually inspect it.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible or Partially Miscible: The presence of two distinct layers, cloudiness (emulsion), or droplets indicates a lack of complete miscibility.

-

-

Repeat the experiment with varying ratios of this compound to the solvent (e.g., 1:3 and 3:1) to confirm miscibility across different concentrations.

This method is used to determine the maximum concentration of this compound that can be dissolved in a solvent at a specific temperature.

Objective: To quantify the solubility of this compound in a solvent in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Materials:

-

This compound

-

Solvent of interest

-

Sealed, temperature-controlled shaker or agitator

-

Analytical balance

-

Inert-atmosphere-compatible vials with septa

-

Syringes and needles

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of a Saturated Solution:

-

In a vial under an inert atmosphere, add a known volume of the solvent (e.g., 5 mL).

-

Add an excess amount of this compound to the solvent. The presence of a distinct layer of undissolved this compound is necessary to ensure saturation.

-

Seal the vial and place it in a temperature-controlled agitator.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Extraction:

-

After equilibration, stop the agitation and allow the vial to stand undisturbed at the same temperature for several hours to allow the undissolved this compound to settle.

-

Carefully extract a known volume of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the extracted aliquot to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause significant evaporation of the this compound.

-

Once the solvent is completely removed, weigh the dish or vial containing the this compound residue.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility as the mass of this compound per volume of the solvent used in the aliquot.

-

For more precise measurements, analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Objective: To accurately quantify the concentration of this compound in a saturated solution using GC or NMR.

Procedure:

-

Prepare a Saturated Solution: Follow step 1 from the Gravimetric Method (Protocol 3.2).

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

-

Analyze these standards using GC or NMR to generate a calibration curve that plots signal response (e.g., peak area for GC, integral for NMR) against concentration.

-

-

Sample Analysis:

-

Carefully extract an aliquot of the clear, saturated supernatant as described in step 2 of the Gravimetric Method.

-

Dilute the aliquot with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same GC or NMR method used for the standards.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains a gap in the scientific literature, this guide provides a robust framework for researchers to approach this challenge. By understanding the principles of solubility and applying the detailed experimental protocols provided, scientists can empirically determine the necessary solubility parameters for their specific applications. The qualitative assessment offers a reliable starting point for solvent selection, and the quantitative methods allow for the precise measurements required in research and development. This guide serves as a valuable resource for professionals working with this compound, enabling safer and more effective experimental design.

In-Depth Technical Guide: Vapor Pressure of Tetraethylgermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure data for tetraethylgermane (Ge(C₂H₅)₄). The information herein is curated for professionals in research and development who require precise thermodynamic data for this organometallic compound. This document presents quantitative vapor pressure data, details a generalized experimental protocol for its measurement, and includes visualizations to elucidate key relationships and workflows.

Core Data Presentation: Vapor Pressure of this compound

The vapor pressure of this compound as a function of temperature can be accurately described by the Antoine equation. The National Institute of Standards and Technology (NIST) provides coefficients for this equation, which are based on experimental data.[1]

The Antoine equation is expressed as:

log₁₀(P) = A − (B / (T + C))

Where:

-

P is the vapor pressure in bar

-

T is the temperature in Kelvin (K)

-

A , B , and C are the Antoine constants specific to this compound

The following table summarizes the Antoine constants for this compound and provides calculated vapor pressure values at various temperatures within the valid range of the equation.

| Antoine Constants | Value |

| A | 3.62768 |

| B | 1217.454 |

| C | -101.57 |

| Temperature Range (K) | 337.39 to 436.69 |

| Temperature (K) | Temperature (°C) | Vapor Pressure (bar) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |

| 337.39 | 64.24 | 0.101 | 10.1 | 75.8 |

| 350.00 | 76.85 | 0.165 | 16.5 | 123.8 |

| 375.00 | 101.85 | 0.386 | 38.6 | 289.5 |

| 400.00 | 126.85 | 0.793 | 79.3 | 594.8 |

| 425.00 | 151.85 | 1.48 | 148.0 | 1110.1 |

| 436.69 | 163.54 | 1.99 | 199.0 | 1492.6 |

Experimental Protocols

Objective: To measure the equilibrium vapor pressure of this compound at various temperatures.

Apparatus:

-

A thermostated sample cell connected to a high-vacuum line.

-

A pressure transducer or manometer capable of accurate measurements in the expected pressure range.

-

A calibrated temperature sensor (e.g., platinum resistance thermometer).

-

A vacuum pump.

-

Schlenk line or glovebox for handling the air-sensitive sample.

Procedure:

-

Sample Preparation:

-

Purify the this compound sample, typically through fractional distillation, to remove any volatile impurities.

-

The purity of the sample is critical as impurities can significantly affect the vapor pressure.

-

-

Apparatus Assembly and Degassing:

-

Introduce a small amount of the purified this compound into the sample cell using air-sensitive techniques (e.g., via cannula transfer under an inert atmosphere).

-

Connect the sample cell to the vacuum line and pressure measurement system.

-

Thoroughly degas the sample to remove any dissolved gases. This is typically achieved by several freeze-pump-thaw cycles. The sample is frozen using a cryogen (e.g., liquid nitrogen), the headspace is evacuated, and then the sample is allowed to thaw to release dissolved gases. This process is repeated until a static vacuum is achieved.

-

-

Measurement:

-

Immerse the sample cell in a constant-temperature bath or place it in a thermostated block.

-

Allow the system to reach thermal equilibrium, ensuring the temperature of the sample is stable and uniform.

-

Once equilibrium is established, the vapor pressure of the this compound is measured directly using the pressure transducer.

-

Record the temperature and the corresponding equilibrium vapor pressure.

-

-

Data Collection:

-

Repeat the measurement at a series of different, stable temperatures to obtain a set of vapor pressure data as a function of temperature.

-

-

Data Analysis:

-

The collected temperature and pressure data are then fitted to a vapor pressure equation, such as the Antoine equation, using a least-squares regression analysis to determine the Antoine constants.

-

Mandatory Visualization

References

Methodological & Application

Application Notes & Protocols: Tetraethylgermane for MOCVD of Germanium-Containing Films

Introduction

Metal-Organic Chemical Vapor Deposition (MOCVD) is a highly versatile technique for depositing high-quality, uniform thin films for a variety of applications in microelectronics and photonics. The choice of the chemical precursor is a critical factor that dictates deposition characteristics and final film properties.

Tetraethylgermane (TEG), with the chemical formula Ge(C₂H₅)₄, is a liquid organogermanium precursor used in the MOCVD of germanium-containing thin films.[1][2] Its liquid state at room temperature, coupled with adequate volatility and thermal stability, makes it a viable candidate for vapor-phase deposition processes. These notes provide a comprehensive overview, safety protocols, and a generalized experimental methodology for the use of TEG in an MOCVD process. While much of the recent literature focuses on the deposition of Germanium Oxide (GeO₂) using TEG, the principles and protocols can be adapted for the growth of pure Germanium (Ge) films, with the understanding that process optimization is critical.

Safety & Handling

This compound is a flammable organometallic compound and must be handled with extreme care in a controlled laboratory environment.

-

General Handling: Always handle TEG inside a certified fume hood or a glovebox with an inert atmosphere. Personal Protective Equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves, is mandatory.

-

Storage: Store TEG in its original, sealed container (typically a stainless steel bubbler) in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as oxidizing agents.

-

Spills & Fire: In case of a spill, use an inert absorbent material (e.g., sand or vermiculite). Do not use water. For fires, use a Class D dry powder extinguisher.

-

System Integrity: The MOCVD gas delivery system must be leak-tight. Perform regular helium leak checks on all gas lines and connections from the TEG bubbler to the reactor chamber.

Experimental Protocols

The following sections outline a generalized protocol for the deposition of Germanium-containing films using TEG. Parameters must be optimized for the specific MOCVD system and desired film properties.

Substrate Preparation

A pristine substrate surface is essential for high-quality film growth. The following is a standard cleaning procedure for a Silicon (100) wafer.

-

Degreasing: Sequentially sonicate the substrate in acetone, isopropanol, and deionized (DI) water for 5-10 minutes each.

-

SC-1 Clean: Immerse the wafer in a solution of NH₄OH : H₂O₂ : H₂O (1:1:5 ratio) at 75-80 °C for 10 minutes to remove organic contaminants.[3]

-

DI Water Rinse: Thoroughly rinse the wafer with high-purity DI water.

-

HF Dip: To remove the native oxide layer, dip the wafer in a dilute hydrofluoric acid solution (e.g., 2% HF in H₂O) for 60 seconds.[3]

-

Final Rinse & Dry: Perform a final rinse with DI water and dry the substrate using a nitrogen (N₂) gun.

-

Loading: Immediately transfer the cleaned substrate into the MOCVD reactor's load-lock to minimize surface re-oxidation.[3]

MOCVD System Setup & Deposition

-

System Purge: Purge the reactor and all gas lines with a high-purity inert gas (e.g., Argon or Nitrogen) to remove residual air and moisture.

-

Precursor Temperature Control:

-

Place the TEG bubbler in a temperature-controlled bath. The temperature will determine the vapor pressure of the precursor. A typical starting point is 25-40 °C.

-

Heat all gas lines between the bubbler and the reactor to a temperature 5-10 °C higher than the bubbler to prevent precursor condensation.[4]

-

-

Substrate Bake-out: Heat the substrate under a hydrogen (H₂) or inert gas flow inside the reactor (e.g., 600-800 °C for Si) to desorb any remaining surface contaminants.

-

Deposition:

-

Cool the substrate to the desired deposition temperature.

-

Set the reactor pressure to the target value (e.g., 50-100 Torr).

-

Introduce the carrier gas (e.g., H₂, Ar) through the TEG bubbler at a controlled flow rate to transport the precursor vapor into the reactor.

-

For GeO₂ deposition, introduce a controlled flow of an oxidant gas like high-purity oxygen (O₂).[5] For pure Ge deposition, no oxidant is used.

-

Continue the deposition for the required duration to achieve the target film thickness.

-

-

Cool-Down:

-

Stop the TEG and any reactive gas (e.g., O₂) flow.

-

Cool the substrate to below 100 °C under a continuous flow of inert or carrier gas before unloading.

-

Process Parameters & Film Properties

The conditions of the MOCVD process directly influence the properties of the resulting film. The tables below summarize typical parameters, primarily derived from literature on GeO₂ growth, which serve as a starting point for process development.

Table 1: MOCVD Process Parameters for Ge-Containing Films using TEG

| Parameter | Typical Range | Notes |

| Precursor (TEG) Bubbler Temp. | 25 - 40 °C | Controls TEG vapor pressure. Must be stable. |

| Substrate Temperature | 400 - 925 °C | Critical for crystallinity and growth rate. Lower temps (<500°C) may be suitable for pure Ge, while higher temps (>800°C) are used for crystalline GeO₂.[6][7] |

| Reactor Pressure | 20 - 100 Torr | Affects gas flow dynamics and boundary layer thickness.[6] |

| Carrier Gas | H₂, Ar | Transports TEG vapor to the reactor. |

| Carrier Gas Flow Rate | 10 - 100 sccm | Varies based on bubbler pressure and desired growth rate. |

| Oxidant Gas (for GeO₂) | O₂ | Used for oxide film deposition.[5] |

| Substrate Rotation | 100 - 300 RPM | Improves film uniformity.[6][7] |

Table 2: Resulting Film Properties vs. Deposition Parameters

| Film Property | Controlling Parameter(s) | Trend / Observation |

| Crystallinity | Substrate Temperature | Higher temperatures generally improve crystalline quality. For GeO₂, amorphous films were observed at 725°C, while crystalline growth occurred at ≥840°C.[6][7] |

| Growth Rate | Precursor Flow Rate, Temperature | Growth rate increases with precursor flow and temperature until mass-transport limited regime is reached. |

| Surface Morphology | Temperature, Pressure, Rotation | Higher temperatures and longer growth times can increase surface roughness due to faceted crystal formation.[6] Optimized rotation can significantly reduce roughness.[7] |

| Purity / Stoichiometry | Temperature, Precursor Purity | Premature thermal decomposition of TEG can lead to carbon incorporation.[4] For GeO₂, the Ge:O ratio is controlled by oxidant flow and temperature. |

Visualized Workflows and Pathways

Caption: Generalized experimental workflow for MOCVD.

Caption: Simplified schematic of an MOCVD reactor system.

Caption: Thermal decomposition pathway of TEG to Germanium.

Troubleshooting

-

Low Growth Rate:

-

Check bubbler temperature and carrier gas flow rate.

-

Ensure gas lines are not clogged or constricted.

-

Verify substrate temperature is within the optimal process window.

-

-

Poor Film Uniformity:

-

Check substrate rotation.

-

Optimize reactor pressure and gas flow dynamics to ensure laminar flow.

-

-

High Impurity Content (e.g., Carbon):

-

This may result from premature decomposition of the TEG precursor in the gas phase.[4]

-

Optimize the temperature profile of the gas lines and reactor showerhead to be hot enough to prevent condensation but cool enough to avoid gas-phase reactions.

-